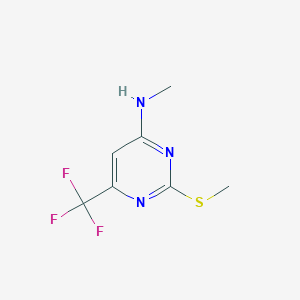

N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3S/c1-11-5-3-4(7(8,9)10)12-6(13-5)14-2/h3H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXLWBUAPNCQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C(F)(F)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185806 | |

| Record name | N-Methyl-2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339019-60-2 | |

| Record name | N-Methyl-2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339019-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with methylamine and methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other substituents.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets effectively.

- Antiviral Activity : Research indicates that pyrimidine derivatives can exhibit antiviral properties. Studies have explored the synthesis of similar compounds to evaluate their efficacy against viral infections such as influenza and HIV .

- Anticancer Properties : Compounds with trifluoromethyl groups have shown promise in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth. Investigations into similar structures have yielded positive results in preclinical trials .

Agrochemicals

The compound's unique structure also positions it as a candidate for use in agrochemicals, particularly as a pesticide or herbicide.

- Herbicidal Activity : Research has demonstrated that pyrimidine derivatives can act as effective herbicides by inhibiting plant growth at specific metabolic pathways. Studies on related compounds have shown significant herbicidal effects against common agricultural weeds .

Biochemical Research

In biochemical studies, this compound can serve as a tool compound for understanding enzyme mechanisms or metabolic pathways.

- Enzyme Inhibition Studies : The compound's ability to interact with enzymes makes it suitable for studying enzyme kinetics and inhibition mechanisms. This application is vital for drug development and understanding metabolic diseases .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound, for their antiviral activity against influenza viruses. The results indicated that modifications to the trifluoromethyl group enhanced antiviral potency, suggesting that this compound could be a lead candidate for further development .

Case Study 2: Herbicidal Activity

In an agricultural study, the herbicidal effects of various pyrimidine derivatives were tested on common weeds. This compound showed significant inhibition of weed growth at low concentrations, indicating its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

a) Substituent Effects

- Methylsulfanyl (-SCH₃) vs. Sulfanyl (-SAr) : The target compound’s methylsulfanyl group at position 2 offers moderate electron-donating effects compared to bulkier aryl-sulfanyl groups in , which may reduce steric hindrance during receptor binding.

- Trifluoromethyl (-CF₃) : Common in , this group enhances resistance to oxidative metabolism, a critical feature in drug design.

- N-methylamine (-NHCH₃) : Unlike the unsubstituted amines in , the N-methyl group in the target compound likely reduces polarity, improving membrane permeability.

Biological Activity

N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, antimicrobial properties, and anticancer effects.

Chemical Structure and Properties

This compound features a pyrimidine ring with various substituents, including a methyl group, a methylsulfanyl group, and a trifluoromethyl group. This unique combination contributes to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈F₃N₃S |

| Molecular Weight | 209.19 g/mol |

| CAS Number | 339019-60-2 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess notable antibacterial and antifungal properties. For instance, derivatives featuring trifluoromethyl groups have been linked to enhanced antimicrobial efficacy against pathogens such as E. coli and S. aureus .

- Anticancer Activity : The compound is being investigated for its potential as an anticancer agent. Similar pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against these cell lines .

- Mechanism of Action : The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance, the trifluoromethyl group can enhance lipophilicity, potentially improving the compound's ability to cross cellular membranes and interact with intracellular targets .

Antimicrobial Efficacy

A study evaluating the antimicrobial effects of various pyrimidine derivatives found that compounds with methylsulfanyl and trifluoromethyl substituents exhibited significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MIC) as low as 16 µg/mL for some derivatives .

Anticancer Activity

In vitro studies on this compound revealed its potential to inhibit cell proliferation in cancer cell lines. A comparative analysis showed that this compound had an IC50 value of approximately 5 µM against MCF-7 cells, indicating promising anticancer properties .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrimidine derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity by increasing the compound's reactivity and interaction with biological targets .

- Comparative Analysis : When compared to other similar compounds, this compound demonstrated superior activity against certain bacterial strains and cancer cell lines, suggesting its potential as a lead compound in drug development .

Q & A

Q. Challenges :

- Disorder modeling : Requires careful partitioning of occupancy to avoid overfitting.

- Hydrogen bonding : Intramolecular N–H⋯N bonds and intermolecular π–π stacking (centroid distances ~3.5 Å) must be validated to ensure structural coherence .

What synthetic methodologies are reported for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?

Answer:

Synthesis routes :

- Nucleophilic substitution : React 5-(chloromethyl)-pyrimidine intermediates with amines (e.g., 4-(trifluoromethyl)aniline) in chloroform under reflux .

- Purification : Column chromatography (silica gel, CHCl₃ or ethyl acetate/petroleum ether) followed by crystallization (e.g., methanol) yields pure crystals (78–83% yields) .

Q. Optimization strategies :

- Temperature control : Prolonged reflux (5–6 hours) ensures complete substitution.

- Catalyst screening : Use triethylamine to neutralize HCl byproducts and accelerate reactions .

- Scale-up : Transition to continuous flow reactors for reproducibility in large-scale synthesis .

How do non-covalent interactions (e.g., hydrogen bonds, π-π stacking) influence the supramolecular arrangement of this compound in the solid state?

Q. Answer :

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize molecular conformation, while intermolecular N–H⋯N and C–H⋯O bonds form dimers (R₂²(12) motifs) .

- π–π stacking : Pyrimidine rings exhibit parallel-displaced stacking (centroid distances ~3.5 Å, interplanar spacing ~3.5 Å), enhancing crystal packing .

- Impact on properties : These interactions influence melting points, solubility, and mechanical stability, critical for pharmaceutical formulation .

What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Q. Answer :

- X-ray crystallography : Resolves atomic-level structure and confirms stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., methylsulfanyl at C2, trifluoromethyl at C6).

- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

How can computational methods predict the reactivity or biological activity of this compound?

Q. Answer :

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular docking : Screen against target proteins (e.g., kinases) to assess binding affinity. For example, trifluoromethyl groups enhance lipophilicity, improving membrane permeability .

- ADMET profiling : Predict pharmacokinetics (e.g., metabolic stability via cytochrome P450 interactions) .

What strategies address discrepancies in crystallographic data refinement, particularly with disordered substituents?

Q. Answer :

- Occupancy refinement : Assign partial occupancy to disordered atoms (e.g., -CF₃) and refine using SHELXL's PART instructions .

- Restraints : Apply similarity restraints (SIMU, DELU) to maintain reasonable geometry for split positions .

- Validation tools : Use R-factors, residual density maps, and Hirshfeld surface analysis to detect modeling errors .

How do substituent variations (e.g., methylsulfanyl vs. other thioethers) impact physicochemical properties and biological activity?

Q. Answer :

- Electron-withdrawing effects : Trifluoromethyl groups increase metabolic stability and alter π–π interaction strength .

- Bioactivity : Methylsulfanyl groups enhance antibacterial activity in pyrimidine derivatives by modulating membrane penetration .

- Comparative studies : Replace methylsulfanyl with ethylthio or arylthio groups and evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

What are best practices for resolving conflicting data in spectroscopic vs. crystallographic analyses?

Q. Answer :

- Cross-validation : Compare NMR-derived torsion angles with crystallographic dihedral angles (e.g., pyrimidine ring planarity deviations <1 Å) .

- Dynamic effects : Account for solution-phase conformational flexibility (NMR) vs. rigid crystal environments (X-ray) .

- Complementary techniques : Use IR spectroscopy to validate hydrogen bonding patterns observed crystallographically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.